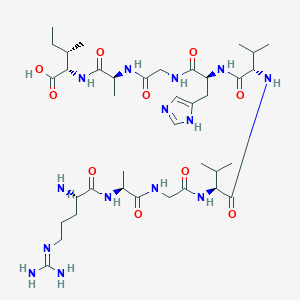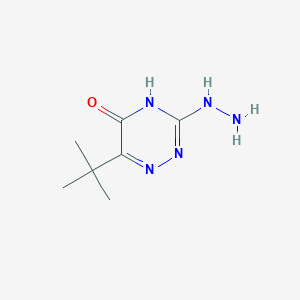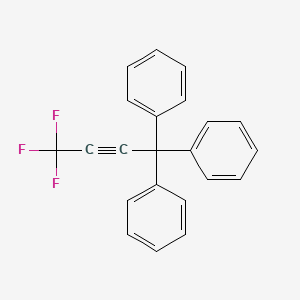
Benzene, 1,1',1''-(4,4,4-trifluoro-2-butynylidyne)tris-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is a complex organic compound characterized by the presence of three benzene rings connected through a central butynylidyne group substituted with trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- typically involves multi-step organic reactions. One common approach is the coupling of trifluoromethyl-substituted benzene derivatives with a butynylidyne precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butynylidyne group to a more saturated form, such as an alkene or alkane.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alkenes or alkanes with reduced butynylidyne groups.
Substitution: Benzene derivatives with substituted functional groups.
科学的研究の応用
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biology and Medicine: Investigated for potential use in drug development due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The butynylidyne group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures.
類似化合物との比較
- Benzene, 1,2,4-trifluoro-
- Benzene, 1,3,5-trifluoro-
- Benzene, 1,2,3,4-tetrafluoro-
Comparison: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is unique due to the presence of the butynylidyne group, which imparts distinct reactivity and structural properties compared to other trifluorobenzene derivatives. The trifluoromethyl groups enhance its stability and lipophilicity, making it more suitable for specific applications in materials science and drug development.
特性
CAS番号 |
594864-83-2 |
|---|---|
分子式 |
C22H15F3 |
分子量 |
336.3 g/mol |
IUPAC名 |
(4,4,4-trifluoro-1,1-diphenylbut-2-ynyl)benzene |
InChI |
InChI=1S/C22H15F3/c23-22(24,25)17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
InChIキー |
KCLTZPCXCUCHFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


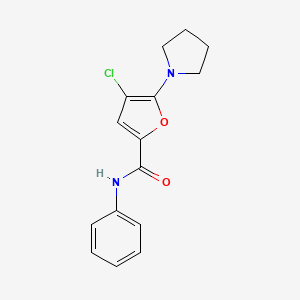
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
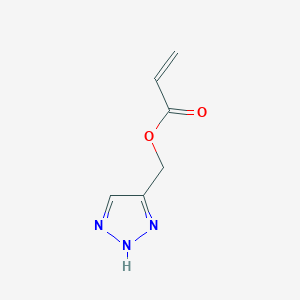
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
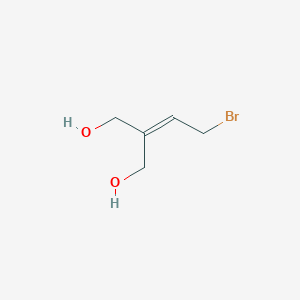

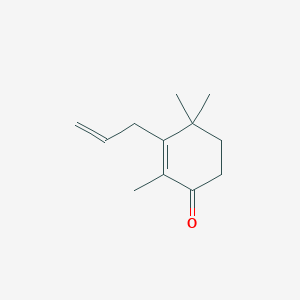
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
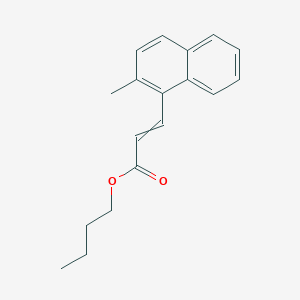
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
